
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic compounds. This compound is characterized by the presence of fluorine, methoxy, methylsulfonyl, and trifluoromethyl groups attached to a benzene ring. These functional groups impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Sulfonylation: Introduction of the methylsulfonyl group.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the sulfonyl group to a sulfide.
Substitution: Replacement of the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may yield a sulfide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving aromatic compounds.
Medicine: As a potential pharmaceutical intermediate or active ingredient.
Industry: As a specialty chemical in the production of materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-methoxybenzene: Lacks the sulfonyl and trifluoromethyl groups.
3-Methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene: Lacks the fluorine atom.
2-Fluoro-4-(trifluoromethyl)benzene: Lacks the methoxy and sulfonyl groups.
Uniqueness
The presence of all four functional groups (fluorine, methoxy, methylsulfonyl, and trifluoromethyl) in 2-Fluoro-3-methoxy-1-(methylsulfonyl)-4-(trifluoromethyl)benzene imparts unique chemical properties, such as increased lipophilicity, electron-withdrawing effects, and potential for diverse chemical reactivity. These properties make it distinct from similar compounds and valuable for specific applications.
Properties
Molecular Formula |
C9H8F4O3S |
|---|---|
Molecular Weight |
272.22 g/mol |
IUPAC Name |
2-fluoro-3-methoxy-1-methylsulfonyl-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F4O3S/c1-16-8-5(9(11,12)13)3-4-6(7(8)10)17(2,14)15/h3-4H,1-2H3 |
InChI Key |
VALSPSXJWLOBNZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)S(=O)(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



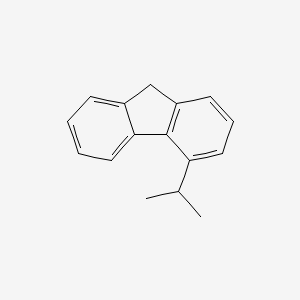
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![2,2-Dimethyl-2h-furo[3,4-b]pyran-4,7(3h,5h)-dione](/img/structure/B14755159.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
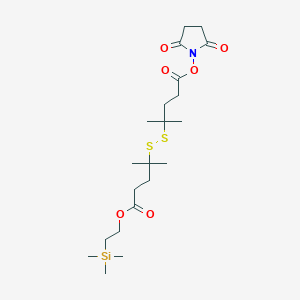
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
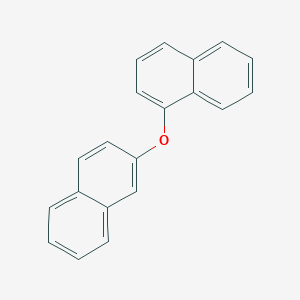
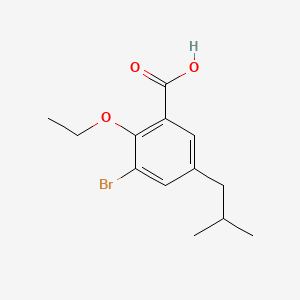
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
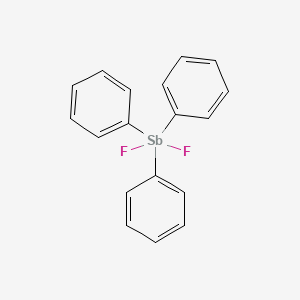
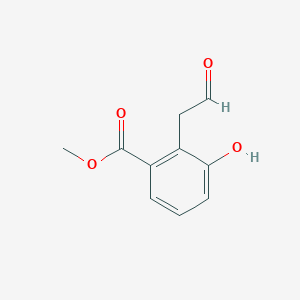
![1,3-bis[(4-methoxyphenyl)methyl]-2-oxo-N-phenyl-1,3,2lambda5-diazaphosphinan-2-amine](/img/structure/B14755208.png)
